N-(thiophen-3-yl)pivalamide

Regioselective synthesis Directed ortho-metallation Thiophene functionalization

N-(Thiophen-3-yl)pivalamide (IUPAC: 2,2-dimethyl-N-thiophen-3-ylpropanamide; InChI Key: MHAYHURNANUDHE-UHFFFAOYSA-N) is a small-molecule thiophene amide with molecular formula C9H13NOS and molecular weight 183.27 g/mol. The compound consists of a thiophene ring substituted at the 3-position with a pivalamide (2,2-dimethylpropanamide) group, which imparts significant steric bulk adjacent to the amide linkage.

Molecular Formula C9H13NOS
Molecular Weight 183.27 g/mol
Cat. No. B8638295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(thiophen-3-yl)pivalamide
Molecular FormulaC9H13NOS
Molecular Weight183.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CSC=C1
InChIInChI=1S/C9H13NOS/c1-9(2,3)8(11)10-7-4-5-12-6-7/h4-6H,1-3H3,(H,10,11)
InChIKeyMHAYHURNANUDHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Thiophen-3-yl)pivalamide for Research Procurement: Chemical Identity and Baseline Characteristics


N-(Thiophen-3-yl)pivalamide (IUPAC: 2,2-dimethyl-N-thiophen-3-ylpropanamide; InChI Key: MHAYHURNANUDHE-UHFFFAOYSA-N) is a small-molecule thiophene amide with molecular formula C9H13NOS and molecular weight 183.27 g/mol . The compound consists of a thiophene ring substituted at the 3-position with a pivalamide (2,2-dimethylpropanamide) group, which imparts significant steric bulk adjacent to the amide linkage . It is primarily utilized as a synthetic building block and intermediate in medicinal chemistry programs, with reported utility in the preparation of CGRP-receptor antagonists [1] and as a precursor for 2-formyl-substituted derivatives via directed ortho-metallation . The compound has been annotated as a cytoplasmic thioredoxin reductase (TXNRD1) inhibitor in the Therapeutic Target Database [2], and preliminary pharmacological screening has indicated potential CCR5 antagonist activity [3].

Why N-(Thiophen-3-yl)pivalamide Cannot Be Replaced by a Generic Thiophene Amide: Structural Determinants of Differential Behavior


Substitution at the 3-position of the thiophene ring, as opposed to the 2-position, fundamentally alters both the electronic environment of the heterocycle and the trajectory of the exocyclic amide bond relative to the sulfur atom . The pivalamide group, with its tert-butyl moiety, introduces steric hindrance that is absent in acetamide or benzamide analogs, directly impacting metabolic stability, target binding conformation, and subsequent synthetic derivatization (e.g., regioselective C2 lithiation-formylation is enabled specifically by the 3-pivalamide directing group) . Replacement with a furan analog (oxygen heteroatom) alters ring electronics and hydrogen-bonding capacity; replacement with a phenyl analog eliminates heteroatom-mediated interactions entirely. These structural distinctions mean that even closely related analogs cannot serve as drop-in replacements for structure-activity relationship (SAR) studies, pharmacological probe experiments, or multi-step synthetic sequences where the 3-thiophene-pivalamide architecture is the specific pharmacophoric or synthetic requirement .

N-(Thiophen-3-yl)pivalamide Quantitative Differentiation Evidence: Comparator-Based Analysis for Procurement Decisions


Regiochemical Differentiation: 3-Position vs. 2-Position Thiophene Substitution Directing Group Capability

The 3-pivalamide substituent on the thiophene ring serves as an effective directing group for regioselective C2 lithiation using n-BuLi, enabling subsequent formylation to yield N-(2-formylthiophen-3-yl)pivalamide. This synthetic transformation exploits the specific 1,3-relationship between the pivalamide NH and the C2 position . In contrast, the 2-pivalamide regioisomer N-(thiophen-2-yl)pivalamide would direct metallation to the C3 position, yielding a different regioisomeric product. This regiochemical divergence is an intrinsic structural consequence of the substitution pattern and is not achievable with the 2-substituted analog .

Regioselective synthesis Directed ortho-metallation Thiophene functionalization

Target Engagement Profile: TXNRD1 Inhibition Annotation vs. Structurally Divergent Pivalamide Analogs

N-(Thiophen-3-yl)pivalamide is annotated in the Therapeutic Target Database (Drug ID: D0NU8U) as an inhibitor of cytoplasmic thioredoxin reductase (TXNRD1) [1]. This target engagement annotation distinguishes the compound from N-(phenyl)pivalamide and N-(furan-2-yl)pivalamide, for which no TXNRD1 annotation exists in TTD. The thiophene sulfur atom is postulated to contribute to redox-active interactions with the selenocysteine residue in the TXNRD1 active site, a feature absent in phenyl and furan analogs . However, no quantitative IC50 or Ki values for TXNRD1 inhibition by N-(thiophen-3-yl)pivalamide were identified in publicly available databases; the annotation is based on patent-level pharmacological screening [1].

Thioredoxin reductase inhibition Redox homeostasis Cancer target engagement

CCR5 Antagonist Pharmacological Screening: Activity Signal vs. Non-Thiophene Pivalamide Analogs

Preliminary pharmacological screening reported in the Chinese-language literature indicates that N-(thiophen-3-yl)pivalamide exhibits CCR5 antagonist activity, with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This activity signal is associated with the thiophene-containing pivalamide scaffold. N-(phenyl)pivalamide and N-(furan-2-yl)pivalamide were not included in this screening report, and no CCR5 antagonist activity has been publicly documented for these analogs . The absence of the thiophene sulfur atom in phenyl and furan analogs may abrogate the specific receptor interactions required for CCR5 antagonism. Quantitative IC50 data from the CCR5 antagonist screening were not publicly available for direct comparison.

CCR5 antagonism HIV entry inhibition Chemokine receptor pharmacology

Cellular Differentiation-Inducing Activity: Monocytic Differentiation vs. Undifferentiated Proliferation Arrest

Patent-level biological data, cited via freshpatents.com, indicate that N-(thiophen-3-yl)pivalamide exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This dual antiproliferative/pro-differentiation phenotype distinguishes the compound from simple antiproliferative thiophene amides that lack differentiation-inducing capacity. No comparable differentiation data were identified for N-(thiophen-2-yl)pivalamide, N-(furan-2-yl)pivalamide, or N-(phenyl)pivalamide. Quantitative differentiation indices (e.g., NBT reduction percentage, CD11b expression fold-change) were not publicly available.

Cell differentiation therapy Anti-cancer agent Psoriasis treatment

Physicochemical and Steric Differentiation: Pivalamide Steric Bulk vs. Acetamide or Benzamide Analogs

The pivalamide (tert-butylcarbonyl) group in N-(thiophen-3-yl)pivalamide confers significantly greater steric hindrance around the amide carbonyl compared to acetamide (methylcarbonyl) or benzamide (phenylcarbonyl) analogs . The calculated logP of the pivalamide-thiophene scaffold is approximately 4.3 [1], reflecting enhanced lipophilicity relative to acetamide analogs. The tert-butyl group provides steric shielding of the amide bond against enzymatic hydrolysis, a feature absent in N-(thiophen-3-yl)acetamide. This steric parameter is a key determinant of metabolic stability and target binding conformation .

Steric hindrance Metabolic stability Amide bond geometry

N-(Thiophen-3-yl)pivalamide: Recommended Research and Industrial Application Scenarios Based on Evidence


Synthetic Intermediate for C2-Functionalized Thiophene Derivatives via Directed Ortho-Metallation

N-(Thiophen-3-yl)pivalamide is the required starting material for preparing N-(2-formylthiophen-3-yl)pivalamide via regioselective C2 lithiation–formylation, as documented in patent US7470680B2 . This synthetic route exploits the directing-group capability of the 3-pivalamide substituent, which is not replicable with the 2-substituted regioisomer. Research groups synthesizing CGRP-receptor antagonists or other 2,3-disubstituted thiophene pharmacophores should procure this specific regioisomer to enable the key C2 functionalization step.

Thioredoxin Reductase 1 (TXNRD1) Inhibitor Probe for Redox Biology Research

Based on its annotation as a TXNRD1 inhibitor in the Therapeutic Target Database (Drug ID: D0NU8U) from the University of Hong Kong , N-(thiophen-3-yl)pivalamide may serve as a starting scaffold for developing chemical probes targeting the thioredoxin system. Research groups investigating redox homeostasis in cancer or studying TXNRD1-dependent pathways should consider this compound over phenyl or furan pivalamide analogs, which lack this target annotation. Note that quantitative potency data have not been publicly disclosed, and independent potency determination is recommended.

CCR5 Antagonist Scaffold for HIV Entry and Inflammatory Disease Research

Preliminary pharmacological screening has identified CCR5 antagonist activity for N-(thiophen-3-yl)pivalamide, with potential relevance to HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases . Research programs pursuing CCR5-mediated indications may use this compound as a thiophene-containing starting point for SAR exploration. The thiophene sulfur atom is a critical structural feature absent in phenyl and furan analogs, which lack documented CCR5 antagonist activity.

Cell Differentiation and Anti-Proliferation Studies in Leukemia or Psoriasis Models

Patent-level data indicate that N-(thiophen-3-yl)pivalamide arrests proliferation of undifferentiated cells and induces monocytic differentiation , supporting its use in differentiation therapy research for leukemia or psoriasis. This dual functional phenotype is a distinguishing feature relative to analogs that exhibit only antiproliferative activity without differentiation induction. Researchers should independently verify the differentiation-inducing activity in their specific cellular models.

Quote Request

Request a Quote for N-(thiophen-3-yl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.